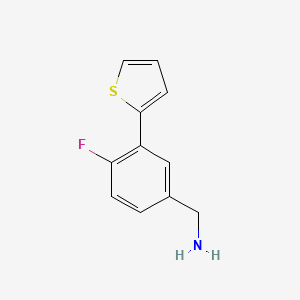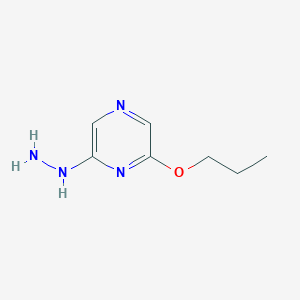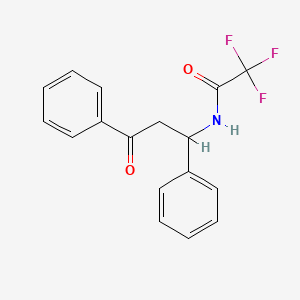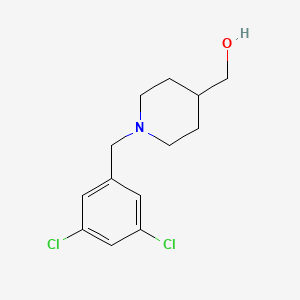
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine” are not extensively detailed in the search results. It is known that the compound has a molecular weight of 207.27 g/mol.Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives: are pivotal in the development of organic semiconductors . The presence of a thiophene unit within the compound contributes to its electronic properties, making it suitable for use in organic field-effect transistors (OFETs). These materials are essential for creating flexible electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds .
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is crucial in extending the lifespan of structures and machinery. The fluoro and thiophene groups in the compound may interact with metal surfaces to prevent oxidative damage .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structure is beneficial in the fabrication of OLEDs . OLED technology is used in displays for smartphones, TVs, and lighting systems. The thiophene ring can improve the charge transport properties, which is vital for the efficient functioning of these devices .
Pharmacological Properties
Thiophene derivatives exhibit a variety of pharmacological properties . They have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific structure of “(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine” could be explored for its bioactivity, leading to the development of new therapeutic agents .
Electrochromic Devices
This compound may find applications in electrochromic devices (ECDs) , which change color in response to electrical input. Such materials are used in smart windows that can control the amount of light and heat passing through, contributing to energy savings in buildings .
Catalysts
The thiophene moiety within the compound can be utilized in catalysis . Catalysts are substances that speed up chemical reactions without being consumed in the process. This compound could be part of catalyst systems used in various chemical reactions, including those in pharmaceutical synthesis .
Orientations Futures
Thiophene derivatives, such as “(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine”, have attracted great interest in both academia and industry due to their wide range of potential applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
Propriétés
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)
![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)


![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
